Cas no 6419-71-2 (Benzenesulfonamide, 4-chloro-N,N-diethyl-)

Benzenesulfonamide, 4-chloro-N,N-diethyl- 化学的及び物理的性質

名前と識別子

-

- Benzenesulfonamide, 4-chloro-N,N-diethyl-

- 4-chloro-N,N-diethylbenzenesulfonamide

- AKOS002286032

- DTXSID70359476

- SCHEMBL810965

- Z45516120

- 6419-71-2

- AE-848/06060007

- 4-Chloro-N,N-diethyl-benzenesulfonamide

- CHEMBL51450

-

- インチ: InChI=1S/C10H14ClNO2S/c1-3-12(4-2)15(13,14)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3

- InChIKey: XFDZISYGOCDTJL-UHFFFAOYSA-N

- ほほえんだ: CCN(CC)S(=O)(=O)C1=CC=C(C=C1)Cl

計算された属性

- せいみつぶんしりょう: 247.04352

- どういたいしつりょう: 247.0433776g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 274

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 45.8Ų

じっけんとくせい

- PSA: 37.38

Benzenesulfonamide, 4-chloro-N,N-diethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739772-1g |

4-Chloro-n,n-diethylbenzenesulfonamide |

6419-71-2 | 98% | 1g |

¥2906.00 | 2024-05-05 |

Benzenesulfonamide, 4-chloro-N,N-diethyl- 関連文献

-

Jing Ji,Zhengyi Liu,Ping Liu,Peipei Sun Org. Biomol. Chem. 2016 14 7018

Benzenesulfonamide, 4-chloro-N,N-diethyl-に関する追加情報

Benzenesulfonamide, 4-chloro-N,N-diethyl- (CAS No. 6419-71-2): A Comprehensive Overview in Modern Chemical Biology and Medicinal Chemistry

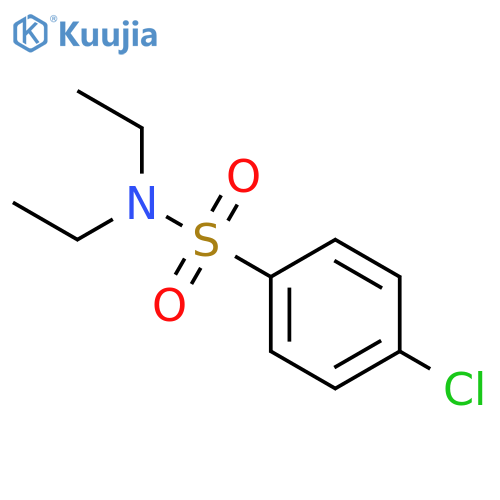

Benzenesulfonamide, 4-chloro-N,N-diethyl-, identified by its Chemical Abstracts Service (CAS) number CAS No. 6419-71-2, is a significant compound in the realm of chemical biology and medicinal chemistry. This sulfonamide derivative has garnered considerable attention due to its unique structural properties and potential applications in drug discovery and therapeutic development. The presence of a chloro substituent at the para position relative to the sulfonamide group, combined with N,N-diethylamino groups, imparts distinct reactivity and biological activity, making it a valuable scaffold for designing novel pharmacological agents.

The chemical structure of Benzenesulfonamide, 4-chloro-N,N-diethyl- consists of a benzene ring functionalized with a sulfonamide group (-SO2NH2) at one position and a chloro group (-Cl) at the para position. The nitrogen atoms of the sulfonamide group are further substituted with diethyl groups (-N(C2H5)2). This particular arrangement of substituents enhances the compound's solubility in both polar and nonpolar solvents, facilitating its use in various biochemical assays and pharmaceutical formulations.

In recent years, sulfonamide derivatives have been extensively studied for their broad spectrum of biological activities. The mechanism of action for many sulfonamides involves competitive inhibition of enzyme active sites, particularly those involving dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR). The introduction of a chloro group in Benzenesulfonamide, 4-chloro-N,N-diethyl- can modulate electronic properties and influence binding interactions with biological targets, potentially enhancing its efficacy as an inhibitor or modulator.

One of the most compelling aspects of Benzenesulfonamide, 4-chloro-N,N-diethyl- is its versatility in medicinal chemistry applications. Researchers have leveraged this compound as a building block for synthesizing more complex molecules with tailored biological properties. For instance, modifications to the N,N-diethylamino groups can alter the compound's pharmacokinetic profile, improving absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Additionally, the chloro substituent can serve as a handle for further functionalization via cross-coupling reactions or other synthetic strategies.

The synthesis of Benzenesulfonamide, 4-chloro-N,N-diethyl- typically involves multi-step organic transformations starting from commercially available aromatic precursors. A common synthetic route includes chlorination of benzenesulfonyl chloride followed by reaction with diethylamine to form the sulfonamide derivative. Advanced techniques such as palladium-catalyzed cross-coupling reactions can also be employed to introduce additional functional groups or to achieve regioselective modifications.

In the context of modern drug discovery, computational methods play an increasingly pivotal role in evaluating the potential of compounds like Benzenesulfonamide, 4-chloro-N,N-diethyl-. Molecular docking simulations can predict binding affinities to target proteins, while virtual screening algorithms can identify novel therapeutic applications. These computational approaches complement experimental studies by providing rapid assessments of molecular interactions and by guiding synthetic efforts toward more promising candidates.

The biological activity of Benzenesulfonamide, 4-chloro-N,N-diethyl- has been explored across various disease models. Preliminary studies suggest that this compound exhibits inhibitory effects against certain bacterial strains by interfering with essential metabolic pathways. Furthermore, its structural features make it a candidate for developing treatments against inflammatory diseases or cancer by modulating signaling pathways involving key enzymes or receptors.

The pharmacological profile of Benzenesulfonamide, 4-chloro-N,N-diethyl- is influenced by its physicochemical properties. The N,N-diethylamino groups contribute to lipophilicity, enhancing membrane permeability and facilitating cellular uptake. Conversely, the sulfonamide group increases polarity due to hydrogen bonding capabilities with water molecules. This balance between lipophilicity and polarity is critical for achieving optimal bioavailability and therapeutic efficacy.

Emerging research highlights the potential of sulfonamide derivatives in addressing antibiotic resistance challenges. The unique structural motif of compounds like Benzenesulfonamide, 4-chloro-N,N-diethyl- allows them to interact with bacterial enzymes in ways that conventional antibiotics may not. By targeting novel binding pockets or inhibiting essential bacterial processes differently from existing drugs, these sulfonamides offer hope for combating resistant strains without promoting further resistance development.

The development of novel pharmaceutical agents often involves optimizing existing scaffolds through structure-activity relationship (SAR) studies. In this regard, Benzenesulfonamide, 4-chloro-N,N-diethyl- serves as an excellent starting point for generating analogs with improved properties. By systematically modifying substituents or exploring different functional groups within the sulfonamide core, researchers can fine-tune biological activity while minimizing off-target effects.

The safety profile of Benzenesulfonamide, 4-chloro-N,N-diethyl- is another critical consideration in drug development. Preclinical toxicology studies are essential for assessing potential adverse effects before human trials commence. These studies evaluate parameters such as acute toxicity, chronic exposure risks, and potential interactions with other drugs or biological systems. A thorough understanding of safety profiles ensures that promising candidates progress through clinical trials with minimized risks to patients.

The role of green chemistry principles in synthesizing compounds like Benzenesulfonamide, 4-chloro-N,N-diethyl- cannot be overstated. Modern synthetic methodologies emphasize sustainability by reducing waste generation and minimizing hazardous reagent use. Catalytic processes that improve efficiency while lowering environmental impact are particularly valuable in large-scale production scenarios where resource conservation is paramount.

In conclusion,, represents a significant advancement in chemical biology and medicinal chemistry due to its versatile structure and broad range of potential applications. Its unique combination of functional groups makes it an attractive scaffold for developing novel therapeutics across multiple therapeutic areas including infectious diseases and chronic conditions such as cancer or inflammation-related disorders.

6419-71-2 (Benzenesulfonamide, 4-chloro-N,N-diethyl-) 関連製品

- 362502-79-2(1-[2-(1H-Indol-3-yl)-ethyl]-3-(4-methoxy-phenyl)-thiourea)

- 64701-11-7(Norethindrone b-D-Glucuronide)

- 932527-56-5(3-(2-chlorophenyl)-5-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl-1,2,4-oxadiazole)

- 2138078-71-2(3-[(Cyclopropylmethyl)(propan-2-yl)amino]-4-(trifluoromethyl)cyclohexan-1-ol)

- 1088187-53-4(N-(4-{3-(1H-1,3-benzodiazol-1-yl)propanamidomethyl}phenyl)furan-2-carboxamide)

- 1155606-65-7(6-bromo-4,8-dichloro-2-methylquinoline)

- 937609-28-4(3-(4-bromo-2-fluorophenyl)methylazetidine)

- 2171194-22-0(5-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-fluorobenzoic acid)

- 2445785-16-8(4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride)

- 896338-34-4(4-methanesulfonyl-N-4-(4-methylphenyl)-1,3-thiazol-2-ylbenzamide)